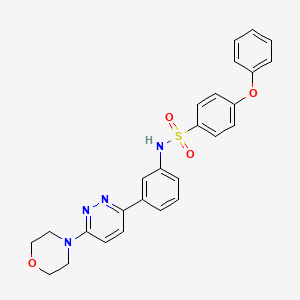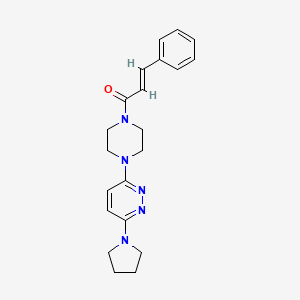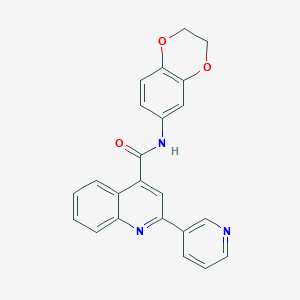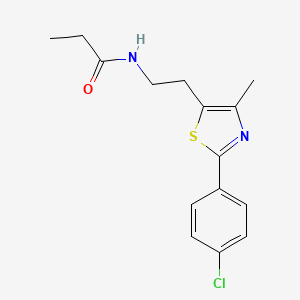![molecular formula C18H14ClN5O2S2 B11260624 N1-(4-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260624.png)
N1-(4-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazolothiadiazine scaffold, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves several steps. One common method includes the diazotization of 4-chloroaniline followed by reaction with 2-aminoacetonitrile hydrochloride to form an intermediate compound. This intermediate is then heated under reflux in ethanol to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new pharmaceuticals. In biology, it has shown potential as an antimicrobial and anticancer agent. In medicine, it is being investigated for its anti-inflammatory and antiviral properties. Additionally, it has applications in the industry as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. By inhibiting these enzymes, the compound can exert its pharmacological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar compounds to N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE include other triazolothiadiazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .
By understanding the unique features and applications of N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE, researchers can further explore its potential in various fields and develop new therapeutic agents based on its structure.
Propiedades
Fórmula molecular |
C18H14ClN5O2S2 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C18H14ClN5O2S2/c19-11-3-5-12(6-4-11)21-17(26)16(25)20-8-7-13-10-28-18-22-15(23-24(13)18)14-2-1-9-27-14/h1-6,9-10H,7-8H2,(H,20,25)(H,21,26) |
Clave InChI |
JGMMUQUINUHNRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11260544.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B11260555.png)
![N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide](/img/structure/B11260563.png)

![7-(4-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260572.png)


![N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11260589.png)
![N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11260596.png)
![7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260611.png)

![2-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260626.png)
